

experimental protocol for 5-[2-(methylthio)ethyl]hydantoin application

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Compound of Interest

Compound Name: 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Cat. No.: B078908

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Application Notes and Protocols for 5-[2-(methylthio)ethyl]hydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

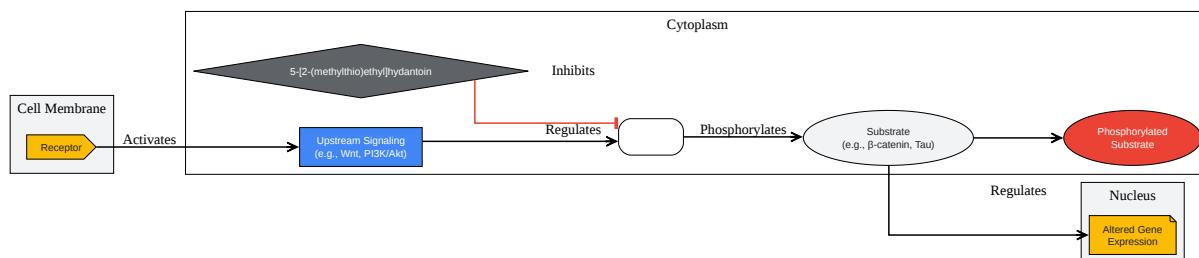
5-[2-(methylthio)ethyl]hydantoin is a hydantoin derivative with potential applications in pharmaceutical and agrochemical research.^[1] As a member of the hydantoin chemical class, it shares a core structure with compounds known to possess a wide range of biological activities, including anticonvulsant, anti-cancer, and anti-inflammatory properties. This document provides detailed experimental protocols for the application of 5-[2-(methylthio)ethyl]hydantoin and its derivatives, focusing on in vitro cytotoxicity and in vivo toxicity assays. Additionally, a putative mechanism of action is discussed based on the known activities of related hydantoin compounds.

Chemical and Physical Properties

Property	Value
CAS Number	13253-44-6
Molecular Formula	C6H10N2O2S
Molecular Weight	174.22 g/mol
Appearance	White to almost white crystalline powder
Melting Point	107 - 109 °C
Purity	≥ 99% (GC)

Putative Mechanism of Action: GSK-3 β Inhibition

Hydantoin and thiohydantoin derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3][4] Inhibition of GSK-3 β is a therapeutic strategy for various diseases, including neurodegenerative disorders, diabetes, and cancer.[3][5] The proposed mechanism for 5-[2-(methylthio)ethyl]hydantoin involves its potential to bind to the ATP-binding site of GSK-3 β , thereby preventing the phosphorylation of its downstream substrates.



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Caption: Putative signaling pathway of 5-[2-(methylthio)ethyl]hydantoin.

Data Presentation

The following tables summarize the biological activity of a closely related derivative, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.

Table 1: In Vitro Cytotoxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone[6]

Cell Line	Cell Type	Result (up to 200 μ M)
MRC-5	Normal human lung fibroblasts	No cytotoxicity observed
A549	Human lung carcinoma	No cytotoxicity observed
HCT-116	Human colorectal carcinoma	No cytotoxicity observed
MDA-MB-231	Human breast carcinoma	No cytotoxicity observed

Table 2: In Vivo Acute Toxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone in Zebrafish Embryos[6]

Endpoint	Result
Lethal Effects	No significant mortality observed
Teratogenic Effects	No significant malformations observed
Cardiotoxicity	No significant cardiotoxic effects observed

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies on related hydantoin derivatives and is suitable for assessing the cytotoxic effects of 5-[2-(methylthio)ethyl]hydantoin on various cell lines.[6][7]

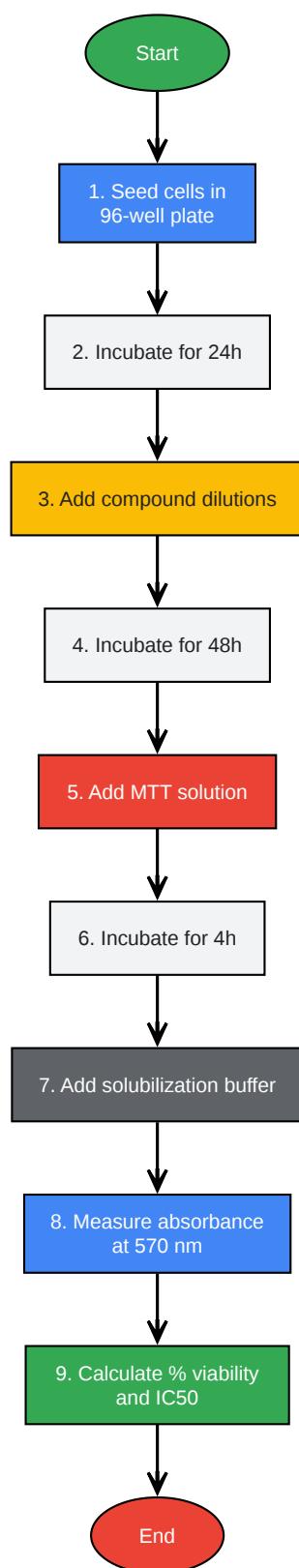
Materials:

- Human cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) and a normal human cell line (e.g., MRC-5)
- 5-[2-(methylthio)ethyl]hydantoin
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluence.
 - Trypsinize and resuspend cells in fresh medium.
 - Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in DMSO.

- Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate for 48 hours.
- MTT Assay:
 - Add 10 µL of MTT solution to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 µL of solubilization solution to each well.
 - Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability using the following formula: % Viability = $(\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$
 - Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).



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Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Acute Toxicity Assessment using the Fish Embryo Toxicity (FET) Test

This protocol is based on the OECD Guideline 236 and a study on a related thiohydantoin derivative to assess the acute toxicity of 5-[2-(methylthio)ethyl]hydantoin on zebrafish embryos. [6]

Materials:

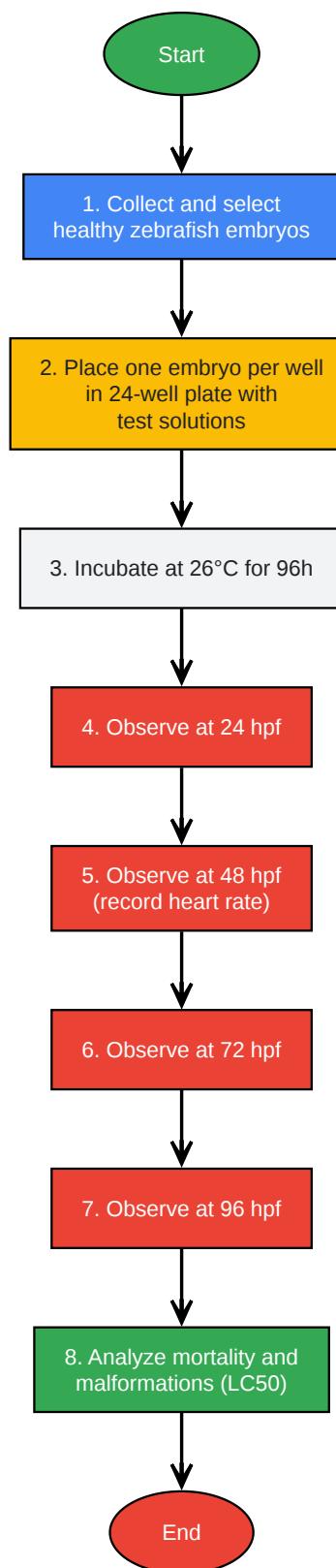
- Fertilized zebrafish (*Danio rerio*) embryos
- 5-[2-(methylthio)ethyl]hydantoin
- Embryo medium (e.g., E3 medium)
- DMSO
- 24-well plates
- Stereomicroscope

Procedure:

- Embryo Collection and Selection:
 - Collect freshly fertilized embryos (within 2 hours post-fertilization, hpf).
 - Select healthy, normally developing embryos for the assay.
- Exposure:
 - Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in DMSO.
 - Prepare a range of test concentrations by diluting the stock solution in embryo medium. The final DMSO concentration should not exceed 0.1%.
 - Place one embryo per well in a 24-well plate containing 2 mL of the respective test solution. Include a vehicle control (embryo medium with DMSO) and a negative control

(embryo medium only).

- Incubate the plates at $26 \pm 1^\circ\text{C}$ with a 14/10 hour light/dark cycle.
- Observation:
 - Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope.
 - Record the following lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
 - Record the following teratogenic endpoints: malformations of the head, tail, and yolk sac, as well as pericardial edema.
 - Record heart rate at 48 hpf to assess cardiotoxicity.
- Data Analysis:
 - Calculate the cumulative mortality at each concentration and time point.
 - Determine the LC50 (lethal concentration for 50% of the embryos) at 96 hpf.
 - Quantify the incidence of specific malformations at each concentration.



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Caption: Workflow for the Fish Embryo Toxicity (FET) test.

Conclusion

The provided protocols offer a framework for the initial biological evaluation of 5-[2-(methylthio)ethyl]hydantoin. The data on a closely related derivative suggest low cytotoxicity and in vivo toxicity, making it a potentially interesting scaffold for further investigation. The putative mechanism of action through GSK-3 β inhibition provides a starting point for more detailed mechanistic studies. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

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